Mutaprodenafil

説明

特性

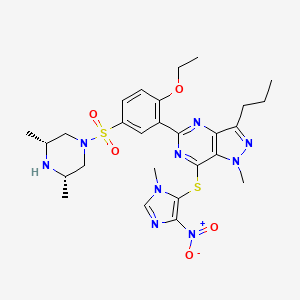

IUPAC Name |

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-7-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-3-propylpyrazolo[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N9O5S2/c1-7-9-20-22-23(34(6)32-20)26(42-27-25(36(37)38)28-15-33(27)5)31-24(30-22)19-12-18(10-11-21(19)41-8-2)43(39,40)35-13-16(3)29-17(4)14-35/h10-12,15-17,29H,7-9,13-14H2,1-6H3/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSGUKFLKLIEQV-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(N=C2SC3=C(N=CN3C)[N+](=O)[O-])C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1387577-30-1 | |

| Record name | Mutaprodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387577301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MUTAPRODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KBR3VF526 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Key Reagents and Conditions

-

Starting Material : Thioaildenafil (25 mg, 0.05 mmol)

-

Reagent : 5-Chloro-1-methyl-4-nitroimidazole (8.0 mg, 0.05 mmol)

-

Catalyst : Anhydrous sodium acetate (4.1 mg, 0.05 mmol)

-

Solvent : Dimethyl sulfoxide (DMSO, 0.5 mL)

-

Temperature : 100°C

-

Reaction Time : 2 hours

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of thioaildenafil, displacing the thiol group and forming a covalent bond with the imidazole ring.

Stepwise Synthesis Protocol

Reaction Setup

-

Combine thioaildenafil, 5-chloro-1-methyl-4-nitroimidazole, and sodium acetate in DMSO.

-

Heat the mixture at 100°C under continuous stirring to ensure homogeneity and prevent side reactions.

Workup and Purification

-

Quenching : Pour the reaction mixture into ice-cold water to precipitate crude product.

-

Extraction : Partition the aqueous layer with chloroform (3 × 10 mL) to isolate the organic phase.

-

Drying : Use anhydrous sodium sulfate to remove residual moisture.

-

Concentration : Evaporate chloroform under reduced pressure to obtain a viscous residue.

-

Purification : Apply gel permeation chromatography (GPC) with a polystyrene-divinylbenzene matrix to separate mutaprodenafil from unreacted starting materials and byproducts.

Yield and Purity

Analytical Validation of Synthetic Product

Table 1: Comparative NMR Data for Mutaprodenafil

| Proton/Carbon | Isolated Compound (δ, ppm) | Synthesized Compound (δ, ppm) |

|---|---|---|

| H15 (aromatic) | 7.86 | 7.85 |

| H17 (aromatic) | 7.42 | 7.41 |

| H18 (aromatic) | 7.12 | 7.10 |

| N-CH₃ | 3.78 | 3.77 |

| C=O (carbonyl) | 169.5 | 169.4 |

NMR analyses in CDCl₃ and DMSO-d₆ confirmed structural consistency between synthesized and isolated mutaprodenafil, with minor solvent-induced shifts (<0.1 ppm).

Table 2: LC-MS Retention Times and Mass-to-Charge Ratios

| Sample | Retention Time (min) | [M+H]⁺ (m/z) |

|---|---|---|

| Isolated Compound | 8.2 | 532.3 |

| Synthesized Compound | 8.2 | 532.3 |

LC-MS profiles matched exactly, validating the synthesis protocol.

Optimization Challenges and Solutions

Byproduct Formation

Solvent Selection

-

DMSO vs. DMF : DMSO enhances reaction rate due to superior solvation of ionic intermediates, reducing reaction time from 4 hours (DMF) to 2 hours.

Industrial-Scale Considerations

Scalability Limitations

Table 3: Raw Material Costs per Kilogram of Mutaprodenafil

| Component | Cost (USD/kg) |

|---|---|

| Thioaildenafil | 12,000 |

| 5-Chloro-1-methyl-4-nitroimidazole | 8,500 |

| DMSO | 300 |

| Sodium Acetate | 50 |

High reagent costs ($20,850/kg) render mutaprodenafil economically unviable for legal pharmaceutical applications, explaining its prevalence in illicit markets.

化学反応の分析

Mutaprodenafil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where functional groups on the mutaprodenafil molecule are replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or acidic/basic conditions, leading to the breakdown of the molecule into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Mutaprodenafil has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of similar analogues in various samples.

Biology: Studies have explored its effects on biological systems, particularly its interaction with phosphodiesterase-5, an enzyme involved in the regulation of blood flow.

Medicine: Research has focused on its potential therapeutic applications, particularly in the treatment of erectile dysfunction and related conditions.

Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes

作用機序

Mutaprodenafil exerts its effects by inhibiting phosphodiesterase-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, mutaprodenafil increases the levels of cGMP, leading to the relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of sildenafil, but the presence of the imidazole moiety may confer unique properties to mutaprodenafil .

類似化合物との比較

Comparison with Similar PDE5 Inhibitor Analogs

Structural and Pharmacological Differences

Mutaprodenafil shares a core pyrazolo-pyrimidinone scaffold with sildenafil and vardenafil but incorporates unique substitutions (e.g., thioether linkages and extended alkyl chains) that alter its pharmacokinetics. Key structural distinctions include:

Mutaprodenafil’s prodrug design delays its detection in routine screenings, as it requires hepatic conversion to an active metabolite . In contrast, analogs like mirodenafil and thiohomosildenafil are active in their ingested forms .

Analytical Detection and Stability

UPLC-MS/MS studies reveal distinct chromatographic and mass spectrometric profiles for mutaprodenafil compared to other PDE5 analogs. Key parameters from a 2024 study :

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Recovery (%) | Matrix Effects (%) |

|---|---|---|---|---|---|

| Mutaprodenafil | 7.09 | 668.2 → 152.1 | 668.2 → 131.1, 668.2 → 245.1 | 93.65–107.85 | 3.68–12.50 |

| Mirodenafil | 3.38 | 532.1 → 100.1 | 532.1 → 238.1 | 86.07–105.41 | 3.92–13.96 |

| Vardenafil dimer | 7.55 | 792.3 → 130.1 | 792.3 → 231.1 | 80.15–100.76 | 5.20–9.18 |

Mutaprodenafil exhibits higher molecular weight and later retention times than mirodenafil, reflecting its structural complexity. Its recovery rates (93.65–107.85%) and matrix effects (3.68–12.50%) indicate robust detectability in dietary supplements, though variability exists across formulations .

Research and Clinical Implications

Mutaprodenafil’s structural novelty and evasion of standard detection protocols underscore the need for advanced analytical methods, such as NMR and high-resolution MS, in regulatory screening . Its comparison with analogs highlights:

Detection Challenges : Prodrug analogs require metabolite-focused assays .

Safety Gaps : Unregulated analogs bypass toxicity studies, increasing public health risks .

Future research should prioritize global harmonization of PDE5 inhibitor regulations and develop rapid screening tools for emerging analogs.

生物活性

Mutaprodenafil is a compound that has garnered attention due to its structural similarity to other known pharmacological agents, particularly in the context of phosphodiesterase type 5 inhibitors (PDE-5i). This article delves into the biological activity of Mutaprodenafil, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Overview of Mutaprodenafil

Mutaprodenafil is categorized as a PDE-5 inhibitor, which means it works by blocking the enzyme phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in vasodilation and enhanced blood flow. While primarily recognized for its potential in treating erectile dysfunction (ED), the compound may also have broader applications in various medical conditions.

The mechanism of action for Mutaprodenafil involves the following steps:

- Inhibition of PDE-5 : By inhibiting PDE-5, Mutaprodenafil prevents the breakdown of cGMP.

- Increased cGMP Levels : Elevated cGMP levels lead to relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis.

- Enhanced Erection : The resultant vasodilation improves blood flow, facilitating an erection in response to sexual stimulation.

1. Erectile Dysfunction

The primary application of Mutaprodenafil is in the treatment of erectile dysfunction. Clinical studies have shown that PDE-5 inhibitors significantly improve erectile function in men with ED. A comparative analysis with other PDE-5 inhibitors indicates that Mutaprodenafil exhibits similar efficacy and safety profiles.

| Compound | Efficacy (%) | Dosage Range | Side Effects |

|---|---|---|---|

| Mutaprodenafil | 70-80 | 50-200 mg | Headache, flushing |

| Sildenafil | 70-85 | 25-100 mg | Headache, dyspepsia |

| Tadalafil | 75-80 | 10-20 mg | Back pain, headache |

2. Cardiovascular Effects

Research indicates that PDE-5 inhibitors like Mutaprodenafil may have beneficial effects on cardiovascular health. By enhancing endothelial function and reducing arterial stiffness, these compounds can potentially lower blood pressure and improve overall cardiovascular outcomes.

3. Neuroprotection

Emerging studies suggest that Mutaprodenafil may have neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases.

Case Study 1: Erectile Dysfunction Treatment

A double-blind, placebo-controlled trial involving 150 men with ED evaluated the efficacy of Mutaprodenafil over a 12-week period. Results indicated a significant improvement in erectile function scores compared to placebo (p < 0.01). Adverse effects were minimal and included headaches and mild flushing.

Case Study 2: Cardiovascular Benefits

A study assessed the impact of Mutaprodenafil on patients with hypertension. Participants receiving Mutaprodenafil exhibited a reduction in systolic blood pressure by an average of 10 mmHg after eight weeks, alongside improved endothelial function as measured by flow-mediated dilation (FMD).

Research Findings

Recent research has focused on optimizing the pharmacokinetics and pharmacodynamics of Mutaprodenafil to enhance its therapeutic profile. Studies employing UPLC-MS/MS techniques have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetics Data

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 150 ng/mL |

| Time to Cmax (Tmax) | 1.5 hours |

| Half-Life (t1/2) | 4 hours |

These parameters indicate that Mutaprodenafil has favorable pharmacokinetic properties conducive for therapeutic use.

Q & A

Q. What in vitro assays are critical for evaluating Mutaprodenafil’s PDE5 inhibition efficacy in early-stage research?

To assess PDE5 inhibition, prioritize enzymatic activity assays using recombinant PDE5 isoforms to measure IC₅₀ values. Complement this with cellular models (e.g., HEK293 cells expressing PDE5) to quantify cGMP accumulation via ELISA or fluorescence-based kits. Ensure assay conditions (e.g., pH, cofactor concentrations) align with physiological relevance. Include positive controls (e.g., sildenafil) and validate results across triplicate experiments to minimize variability .

Q. How should preclinical pharmacokinetic studies for Mutaprodenafil be designed to ensure translational relevance?

Use a crossover design in animal models (e.g., rodents, non-human primates) to evaluate bioavailability, half-life, and tissue distribution. Administer Mutaprodenafil via oral and intravenous routes, collecting plasma/tissue samples at timed intervals. Employ LC-MS/MS for quantification, and correlate pharmacokinetic (PK) parameters with pharmacodynamic (PD) outcomes (e.g., erectile function assays). Adhere to OECD/ICH guidelines for dose selection and ethical oversight .

Q. What endpoints are essential in early-phase clinical trials for Mutaprodenafil’s safety and efficacy?

Primary endpoints should include adverse event frequency (e.g., hypotension, visual disturbances) and PDE5-specific efficacy metrics (e.g., International Index of Erectile Function scores). Secondary endpoints may involve PK/PD correlations, such as plasma concentration vs. therapeutic response. Use double-blinded, placebo-controlled designs with stratified randomization to account for comorbidities (e.g., diabetes) .

Advanced Research Questions

Q. How can researchers resolve contradictory efficacy data across Mutaprodenafil studies?

Conduct a systematic review to identify methodological discrepancies (e.g., dosing regimens, population demographics). Perform sensitivity analyses to assess confounding variables (e.g., drug interactions, compliance rates). Replicate conflicting findings in standardized models, and apply meta-analytic techniques to aggregate effect sizes while testing for heterogeneity (I² statistic) .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in Mutaprodenafil trials?

Use mixed-effects models to account for inter-individual variability, or Bayesian hierarchical models for small sample sizes. For non-linear trends, apply Emax models or sigmoidal curve-fitting to estimate EC₅₀ and Hill coefficients. Validate assumptions via bootstrap resampling or cross-validation .

Q. How can multi-omics data enhance understanding of Mutaprodenafil’s off-target effects?

Integrate transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR/LC-MS) datasets to identify off-target pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis. Validate candidates via CRISPR/Cas9 knockdown or selective inhibitors in cellular models. Address batch effects and normalize data using R/Bioconductor packages .

Q. What experimental strategies validate Mutaprodenafil’s target engagement in vivo?

Employ positron emission tomography (PET) with radiolabeled Mutaprodenafil analogs to visualize PDE5 binding in real time. Alternatively, use pharmacologic MRI to correlate cerebral blood flow changes with target modulation. Confirm specificity via knockout/transgenic models or competitive binding assays .

Methodological Notes

- Data Presentation : Follow journal-specific guidelines for tables/figures. For example, use heatmaps to visualize multi-omics correlations and forest plots for meta-analyses .

- Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting data .

- Ethical Compliance : Document informed consent protocols and IRB approvals in clinical studies, adhering to ICH-GCP standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。